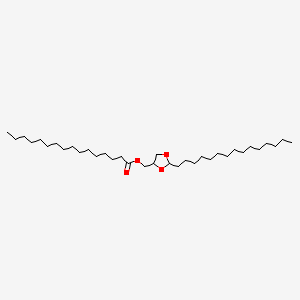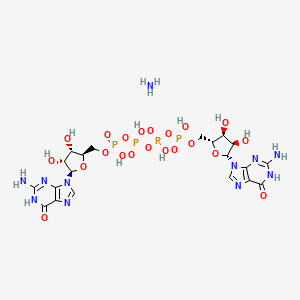![molecular formula C11H16O2 B13829520 Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)
Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate is an organic compound with the molecular formula C11H16O2. It is a colorless liquid known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane ring system with an ethyl ester functional group at the 2-position and a double bond at the 5-position. This compound is of interest in various fields of chemistry due to its structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of bicyclo[2.2.2]oct-5-ene-2-carboxylic acid. The acid is first prepared by the hypochlorite-mediated Hoffman degradation of the corresponding carboxamide, which is obtained by ammonolysis of the anhydride . The carboxylic acid is then esterified using ethanol and thionyl chloride to yield the ethyl ester .
Industrial Production Methods
Industrial production of ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves large-scale esterification processes. The starting materials, bicyclo[2.2.2]oct-5-ene-2-carboxylic acid and ethanol, are reacted in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The product is then purified by distillation or recrystallization.
化学反応の分析
Types of Reactions
Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The double bond in the bicyclic ring can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Epoxides or diols depending on the oxidizing agent used.
Reduction: The corresponding alcohol, ethyl bicyclo[2.2.2]oct-5-ene-2-ol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
科学的研究の応用
Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the strain in the bicyclic ring system and the presence of the ester functional group. The double bond in the bicyclic ring can participate in various addition reactions, while the ester group can undergo hydrolysis or nucleophilic substitution. The molecular targets and pathways involved vary depending on the specific context of its use.
類似化合物との比較
Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate can be compared with other similar compounds, such as:
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: This compound has a similar bicyclic structure but contains an anhydride functional group instead of an ester.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: This compound has a similar ester functional group but a different bicyclic ring system.
The uniqueness of ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate lies in its specific ring system and functional group arrangement, which confer distinct reactivity and applications.
特性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC名 |
ethyl (1S,4S)-bicyclo[2.2.2]oct-5-ene-2-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h3,5,8-10H,2,4,6-7H2,1H3/t8-,9+,10?/m0/s1 |
InChIキー |
INGCFUDUPJPKMI-QIIDTADFSA-N |
異性体SMILES |
CCOC(=O)C1C[C@@H]2CC[C@H]1C=C2 |
正規SMILES |
CCOC(=O)C1CC2CCC1C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


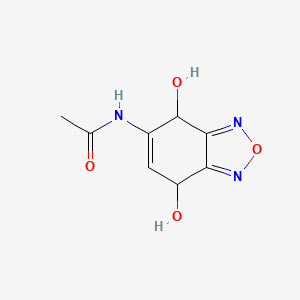
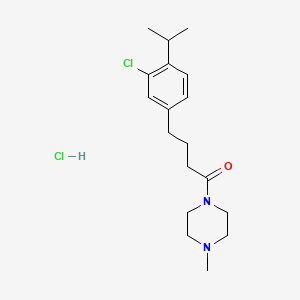
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
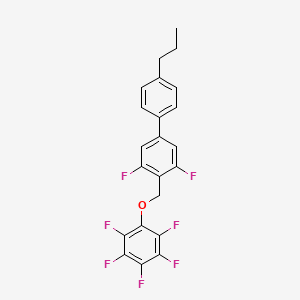
![[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate](/img/structure/B13829470.png)
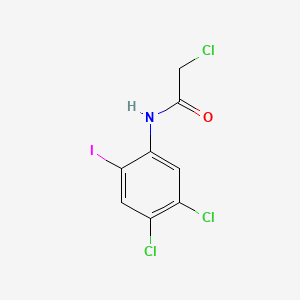
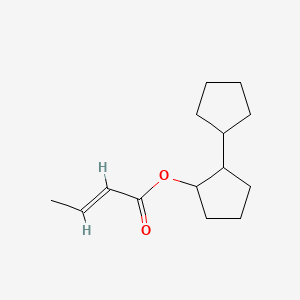
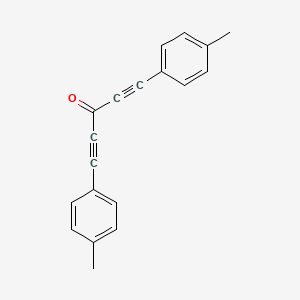
![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)
